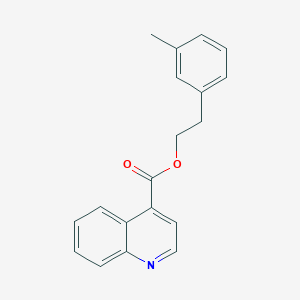

3-Methylphenethyl quinoline-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2-(3-methylphenyl)ethyl quinoline-4-carboxylate |

InChI |

InChI=1S/C19H17NO2/c1-14-5-4-6-15(13-14)10-12-22-19(21)17-9-11-20-18-8-3-2-7-16(17)18/h2-9,11,13H,10,12H2,1H3 |

InChI Key |

HNGXIUFOLQQXQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC(=O)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methodologies for Quinoline 4 Carboxylate Derivatives in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Methylphenethyl quinoline-4-carboxylate (B1235159), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the case of 3-Methylphenethyl quinoline-4-carboxylate, the spectrum can be divided into two main regions: the aromatic region, corresponding to the protons of the quinoline (B57606) and the phenyl rings, and the aliphatic region, corresponding to the protons of the methyl and ethyl groups.

The protons on the quinoline ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the quinoline core. The protons of the 3-methylphenyl group would also resonate in the aromatic region (around δ 7.0-7.3 ppm) chemicalbook.com. The aliphatic protons of the phenethyl moiety would appear more upfield. The methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) would likely be found around δ 4.5 ppm, while the other methylene group (Ar-CH₂) would be around δ 3.0 ppm. The methyl group on the phenyl ring would present as a singlet at approximately δ 2.3 ppm chemicalbook.com.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Quinoline H2 | 8.8 - 9.0 | d | ~4.5 |

| Quinoline H3 | 7.8 - 8.0 | d | ~4.5 |

| Quinoline H5/H8 | 8.0 - 8.2 | m | |

| Quinoline H6/H7 | 7.5 - 7.8 | m | |

| Phenyl H (aromatic) | 7.0 - 7.3 | m | |

| O-CH₂ (ethyl) | ~4.5 | t | ~7.0 |

| Ar-CH₂ (ethyl) | ~3.0 | t | ~7.0 |

| Ar-CH₃ (methyl) | ~2.3 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons of the quinoline and phenyl rings would appear between δ 120-150 ppm. The aliphatic carbons of the phenethyl group and the methyl group would be found in the upfield region of the spectrum (δ 20-70 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 175 |

| Quinoline/Phenyl C (aromatic) | 120 - 150 |

| O-CH₂ (ethyl) | 60 - 70 |

| Ar-CH₂ (ethyl) | 30 - 40 |

| Ar-CH₃ (methyl) | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from the 1D spectra. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the quinoline and phenethyl fragments. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments of both ¹H and ¹³C signals.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn allows for the unambiguous determination of its molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characterized by cleavages at the ester linkage. A prominent fragmentation pathway would likely involve the cleavage of the C-O bond of the ester, leading to the formation of a quinoline-4-carbonyl cation and a 3-methylphenethyl radical. Another significant fragmentation would be the loss of the entire ester group, resulting in a quinoline cation. The 3-methylphenethyl cation could also be observed, which would further fragment to produce a tropylium-like ion (m/z 105) and other characteristic fragments of substituted benzyl (B1604629) compounds chemicalbook.com.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Structure |

| [M]⁺ | 291 | Molecular Ion |

| [M - OCH₂CH₂C₆H₄CH₃]⁺ | 155 | Quinoline-4-carbonyl cation |

| [M - COOCH₂CH₂C₆H₄CH₃]⁺ | 128 | Quinoline cation |

| [CH₂CH₂C₆H₄CH₃]⁺ | 121 | 3-Methylphenethyl cation |

| [C₇H₆CH₃]⁺ | 105 | Tropylium-like ion from 3-methylphenethyl |

Note: The relative intensities of these fragments would depend on the ionization energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature would be the strong absorption band of the ester carbonyl group (C=O), which is expected to appear in the region of 1715-1730 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce two bands in the 1300-1000 cm⁻¹ region. The presence of the aromatic quinoline and phenyl rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and ethyl groups would be observed in the 2850-2960 cm⁻¹ range chemicalbook.comnist.gov.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

X-ray Crystallography in Elucidating Solid-State Molecular Architecture and Conformation

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique would reveal the planarity of the quinoline ring system and the conformation of the 3-methylphenethyl ester side chain. It would also provide insights into the intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, that govern the packing of the molecules in the crystal lattice. Such information is crucial for understanding the solid-state properties of the compound and can be correlated with its physical properties. To date, no public crystallographic data for this specific compound is available.

Computational and Theoretical Investigations of Quinoline 4 Carboxylate Esters

Quantum Chemical Calculations (Density Functional Theory - DFT) in Predicting Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of quinoline-4-carboxylate (B1235159) esters at an electronic level. bohrium.com DFT is used to optimize the molecular geometry of these compounds, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net This optimized geometry represents the most stable three-dimensional conformation of the molecule, which is crucial for subsequent docking and simulation studies.

Beyond molecular geometry, DFT provides a wealth of information about the electronic structure. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. bohrium.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov These calculations help in understanding the charge transfer that can occur within the molecules. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how a molecule will interact with biological receptors or other molecules. nih.gov Theoretical absorbance UV-vis spectra can also be calculated using Time-Dependent DFT (TD-DFT) to compare with experimental data and further validate the computational model. nih.gov

Table 1: Key Parameters from DFT Calculations for Quinoline (B57606) Derivatives

| Parameter | Significance | Reference |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | researchgate.net |

| HOMO Energy | Indicates the electron-donating capability of the molecule. | bohrium.comnih.gov |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. | bohrium.comnih.gov |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | nih.gov |

| MEP Map | Visualizes charge distribution, predicting sites for intermolecular interactions. | nih.gov |

| Quantum Descriptors | Properties like electronegativity, chemical hardness, and softness are used in QSAR studies. | nih.govresearchgate.net |

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov For quinoline-4-carboxylate esters, docking studies are essential for identifying potential biological targets and elucidating the molecular basis of their activity. bohrium.com The process involves placing the ligand (the quinoline derivative) into the binding site of a receptor (a protein or enzyme) and calculating the binding affinity using a scoring function. nih.gov

These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. mdpi.com For instance, docking studies on various quinoline derivatives have identified key interactions with enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), where the carboxylate group forms a salt bridge with arginine residues. nih.gov Similarly, studies have explored the binding of quinoline compounds to targets like EGFR kinase, DNA gyrase, and various kinases involved in cancer and infectious diseases. bohrium.comresearchgate.netnih.gov

The results from docking simulations are critical for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications enhance or diminish biological activity. researchgate.net This information guides the design of new analogues with improved binding affinity and selectivity. nih.gov

Table 2: Examples of Protein Targets and Interactions for Quinoline Derivatives from Docking Studies

| Protein Target | Disease Area | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune | Arg136, Gln47, Tyr356 | Salt bridge, Hydrogen bonds | nih.gov |

| EGFR Tyrosine Kinase | Cancer | Met793 | Hydrogen bond | bohrium.comresearchgate.net |

| Leishmania major N-myristoyltransferase (LmNMT) | Leishmaniasis | Not specified | Stable binding predicted | frontiersin.org |

| SARS-CoV-2 RNA Dependent RNA Polymerase | COVID-19 | Not specified | Interference with activity | nih.gov |

Molecular Dynamics Simulations in Analyzing Conformational Dynamics and Ligand-Protein Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. orientjchem.org MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding. mdpi.comfrontiersin.org

Starting with the best-docked pose, the ligand-protein complex is placed in a simulated physiological environment (typically a water box with ions) and subjected to classical mechanics principles. mdpi.com The simulation tracks the trajectory of all atoms over a period, often nanoseconds, providing insights into the flexibility of the protein and the stability of the ligand's binding mode. mdpi.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, indicating the stability of the complex. mdpi.com A stable RMSD value over time suggests a stable binding. mdpi.com Additionally, MD simulations can refine the understanding of intermolecular interactions, revealing persistent hydrogen bonds or water-mediated interactions that are not apparent in static docking. acs.org This detailed analysis of conformational dynamics and binding stability is crucial for validating docking results and confirming the potential of a compound as a drug candidate. frontiersin.orgorientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.com For quinoline derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govresearchgate.net

The process begins by calculating a set of molecular descriptors for a series of quinoline compounds with known biological activities. These descriptors can be constitutional, physicochemical, topological, or quantum chemical in nature. researchgate.net Using statistical methods like Multiple Linear Regression (MLR), non-linear regression, or machine learning approaches like Artificial Neural Networks (ANN), a mathematical model is built that relates the descriptors to the observed activity. researchgate.netresearchgate.net

A robust QSAR model must be rigorously validated to ensure its predictive power. researchgate.net This involves internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used to build the model. researchgate.netnih.gov Successful QSAR studies on quinoline derivatives have identified key descriptors, such as lipophilicity (cLogP), connectivity indices, and carbon percentage, that influence their antibacterial, anticancer, or antimalarial activities. researchgate.netneliti.comresearchgate.net

Table 3: Common Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Type | Example Descriptor | Related Property | Reference |

|---|---|---|---|

| Physicochemical | cLogP | Lipophilicity/Hydrophobicity | nih.govneliti.com |

| Topological | Total Connectivity (Tcon) | Molecular size and branching | researchgate.net |

| Constitutional | Percentage of Carbon (C%) | Elemental composition | researchgate.net |

| Quantum Chemical | HOMO/LUMO Energy | Electronic properties, reactivity | researchgate.net |

| Geometric | Molecular Volume | Molecular size and shape | researchgate.net |

Pharmacophore Modeling and Virtual Screening Approaches in Lead Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel lead compounds from large chemical databases. ontosight.ai A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov

A pharmacophore model can be generated based on the structure of a known ligand bound to its receptor (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.gov Once developed, this model serves as a 3D query to search virtual libraries containing millions of compounds. nih.gov Compounds that match the pharmacophore model are identified as "hits" and are then subjected to further analysis, such as molecular docking and in vitro testing. nih.govfrontiersin.org

This approach significantly narrows down the number of compounds to be synthesized and tested, saving time and resources in the early stages of drug discovery. ontosight.aimdpi.com For quinoline derivatives, pharmacophore modeling combined with virtual screening has been employed to discover new compounds with potential antiviral, anticancer, or antimicrobial activities, demonstrating the utility of these methods in identifying novel scaffolds and lead structures. nih.govnih.gov

Pharmacological and Biological Research of Quinoline 4 Carboxylate Derivatives

General Biological Activities of Quinoline-4-carboxylic Acid Derivatives Explored in Academic Settings

The versatile scaffold of quinoline-4-carboxylic acid has served as a foundation for the development of various derivatives with significant therapeutic potential. Researchers have extensively modified this core structure to explore a range of biological actions, leading to the discovery of compounds with potent activities. These investigations span several key areas of pharmacology, including antimicrobial, anti-inflammatory, anticancer, antiviral, antimalarial, and enzyme-inhibiting properties. researchgate.netnih.govresearchgate.net

Antimicrobial Activity Research (Antibacterial, Antifungal, Antitubercular)

Quinoline-4-carboxylic acid derivatives have been a subject of significant interest in the search for new antimicrobial agents. Studies have demonstrated that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net

Research has shown that substitutions on the quinoline (B57606) ring play a crucial role in the antimicrobial efficacy of these derivatives. For instance, a study on newly synthesized 2-substituted derivatives of quinoline-4-carboxylic acid highlighted their effects on bacteria, yeasts, and filamentous fungi. nih.gov The highest antimicrobial effects were observed with the carboxylic acid derivatives, while the corresponding carboxamides showed weaker activity. nih.gov Some of these derivatives were also found to induce profound morphological changes in fungi like Botrytis cinerea. nih.govresearchgate.net

Further investigations into 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that specific substitutions could enhance antibacterial activity. For example, compounds 5a4 and 5a7 in one study showed notable inhibition against Staphylococcus aureus (MIC value of 64 μg/mL) and Escherichia coli (MIC value of 128 μg/mL), respectively. mdpi.com The introduction of basic groups into the quinoline structure is considered a useful strategy for improving potency and spectrum. mdpi.com Other research has focused on synthesizing novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which have shown activity against Gram-negative microorganisms and Staphylococcus aureus. nih.gov The quinoline scaffold is also a key component in antitubercular drug design, with several derivatives showing promise in this area. researchgate.net

Table 1: Examples of Antimicrobial Activity of Quinoline-4-Carboxylic Acid Derivatives

| Derivative Class | Target Microorganism | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted Quinoline-4-carboxylic acids | G+ & G- bacteria, yeasts, fungi | Highest antimicrobial effects among tested compounds; induced morphological changes in Botrytis cinerea. | nih.govresearchgate.net |

| 2-Phenyl-quinoline-4-carboxylic acids | S. aureus, E. coli | Compound 5a4 showed MIC of 64 μg/mL against S. aureus; Compound 5a7 showed MIC of 128 μg/mL against E. coli. | mdpi.com |

| 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Gram-negative bacteria, S. aureus | Activity comparable to corresponding N-ethyl derivatives. | nih.gov |

| 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives | Streptococcus pneumoniae | Identified as potential inhibitors of drug-resistant strains. | nih.gov |

Anti-inflammatory Activity Research

The anti-inflammatory potential of quinoline-4-carboxylic acid derivatives has been well-documented. researchgate.net These compounds have been investigated for their ability to target key mediators of inflammation, such as cyclooxygenase (COX) and TNF-α converting enzyme (TACE). nih.govingentaconnect.com Structure-activity relationship (SAR) studies have indicated that the presence of a carboxylic acid moiety on the quinoline ring is often associated with COX inhibition. nih.gov

A study evaluating various quinoline-related carboxylic acids found that quinoline-4-carboxylic acid derivatives exerted "impressively appreciable anti-inflammation affinities" in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.govresearchgate.net This activity was comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, but without the associated cytotoxicity in the inflamed cells. nih.govresearchgate.net The proposed mechanism for these repurposed pharmacologies involves the chelation of divalent metals. nih.govresearchgate.net The versatility of the quinoline scaffold allows for the development of agents targeting various inflammatory pathways, making it a promising area for future drug discovery. nih.govingentaconnect.com

Anticancer and Antitumor Activity Research

The quinoline core is a prominent scaffold in the design of anticancer agents. nih.gov Derivatives of quinoline-4-carboxylic acid have been evaluated for their antiproliferative effects against a variety of cancer cell lines, including breast, bone marrow, and cervical cancer cells. nih.gov

One study investigated a series of quinoline-4-carboxylic acid derivatives and found they possessed a variable degree of inhibition against HeLa (cervical), MCF-7 (breast), and K-562 (bone marrow) cancer cell lines, with selective cytotoxicity against cancerous cells. nih.gov Specifically, the compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid demonstrated an 82.9% reduction in cellular growth of MCF-7 breast cancer cells. nih.gov Another study highlighted that quinoline-4-carboxylic acid was among the derivatives showing remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.govresearchgate.net

Research into 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives led to the discovery of potent inhibitors of SIRT3, a potential therapeutic target for cancer. frontiersin.orgnih.gov One compound, designated P6, showed potent inhibitory activity against a group of MLLr leukemic cell lines, inducing G0/G1 phase cell cycle arrest and cell differentiation. nih.gov These findings underscore the potential of quinoline-4-carboxylic acid derivatives as a basis for the development of novel anticancer therapies. nih.govnih.gov

Table 2: Selected Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

| Derivative/Compound | Cancer Cell Line | Activity/Finding | Reference |

|---|---|---|---|

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cellular growth. | nih.gov |

| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition capacity. | nih.govresearchgate.net |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | Potent inhibitory activity; induced G0/G1 cell cycle arrest and differentiation. | nih.gov |

Antiviral and Anti-HIV Activity Research

The quinoline scaffold is a key structural motif in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.gov Research has focused on the ability of quinoline derivatives to inhibit viral enzymes essential for replication, such as reverse transcriptase (RT) and integrase (IN). nih.govnih.govtubitak.gov.tr

Several studies have explored quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tubitak.gov.trresearchgate.net Molecular docking studies have shown that these compounds can bind to the allosteric site of the HIV-RT protein. researchgate.net For instance, a series of designed quinoline derivatives formed hydrogen bonds with key amino acid residues like Lys101 and Tyr188 within the enzyme's active site. researchgate.net

In addition to targeting RT, other quinoline derivatives have been investigated as HIV integrase inhibitors. The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, a related structure, has been shown to inhibit both the strand transfer and 3'-processing activities of HIV integrase. nih.gov Furthermore, some quinoline-4-carboxylic acid analogs have demonstrated potent, broad-spectrum antiviral activity by inhibiting host factors like human dihydroorotate (B8406146) dehydrogenase (DHODH), which can prevent the development of drug-resistant viral strains. researchgate.net

Antimalarial Activity Research

Quinoline-based compounds have historically been cornerstone drugs in the treatment of malaria, and research into new derivatives continues to be a priority due to widespread drug resistance. nih.gov The quinoline-4-carboxylic acid and quinoline-4-carboxamide scaffolds are actively being explored for novel antimalarial agents. nih.govacs.org

A notable discovery was a series of quinoline-4-carboxamides identified from a phenotypic screen against Plasmodium falciparum. nih.govacs.org The initial hit compound was optimized to develop lead molecules with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria. nih.gov Some of these compounds demonstrated activity against multiple life-cycle stages of the parasite, which is crucial for preventing transmission and providing chemoprotection. nih.govacs.orgacs.org The development of these derivatives represents a promising strategy to combat resistant strains of malaria. nih.govnih.gov

Enzyme Inhibition Studies

Beyond their direct antimicrobial or anticancer effects, quinoline-4-carboxylic acid derivatives are recognized as potent inhibitors of various enzymes that are critical for pathological processes.

One of the most significant targets is dihydroorotate dehydrogenase (DHODH) , an enzyme essential for pyrimidine (B1678525) biosynthesis. nih.govacs.org Inhibition of DHODH has implications for treating cancer and viral infections. researchgate.netnih.gov A structure-guided approach led to the discovery of quinoline-4-carboxylic acid analogues that are potent DHODH inhibitors, with IC50 values in the low nanomolar range. nih.govacs.org One such compound also showed significant oral bioavailability, supporting its potential for further preclinical development. nih.gov

Other enzymes targeted by quinoline derivatives include:

TNF-α converting enzyme (TACE) : Inhibition of TACE is a strategy for treating inflammatory diseases. researchgate.netnih.gov

Protein Kinases : A quinoline-4-carboxamide series was identified from a screen of a protein kinase library, indicating that this class of compounds can interact with these important signaling molecules. nih.govacs.org

Sirtuin 3 (SIRT3) : As mentioned previously, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, an enzyme implicated in cancer. frontiersin.orgnih.gov

This capacity for specific enzyme inhibition highlights the therapeutic versatility of the quinoline-4-carboxylic acid scaffold. nih.govnih.gov

Receptor Modulation Studies (e.g., Tachykinin Receptors, Muscarinic Receptors)

While direct studies on 3-methylphenethyl quinoline-4-carboxylate (B1235159) are limited, research on structurally related quinoline derivatives provides insight into their potential for receptor modulation. The primary focus has been on tachykinin and muscarinic receptors, which are crucial in various physiological and pathological processes.

Tachykinin Receptors: The tachykinin system, which includes receptors like neurokinin-2 (NK-2) and neurokinin-3 (NK-3), is involved in neurogenic inflammation, pain, and smooth muscle contraction. nih.gov Research has primarily focused on quinoline-4-carboxamide derivatives as tachykinin receptor antagonists. A stepwise chemical modification approach on a 2-phenylquinoline (B181262) template demonstrated the ability to modulate affinity and selectivity for human NK-3 and NK-2 receptors. researchgate.net

In these studies, modifications to the carboxamide portion and the substituent at the 3-position of the quinoline ring were critical for shifting from NK-3 selective antagonists to potent, combined NK-3/NK-2 antagonists. researchgate.net For instance, the (S)-(+)-enantiomer of N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide emerged as a powerful antagonist at both hNK-3 and hNK-2 receptors, with binding affinities (Ki) of 0.8 nM for each. researchgate.net Further structural changes led to the development of the first hNK-2R-selective antagonist from this chemical class. researchgate.net Although these findings are for carboxamides, they underscore the quinoline-4-carbonyl core's suitability for interacting with tachykinin receptors, suggesting that corresponding esters could exhibit similar, albeit electronically and sterically distinct, modulatory activities.

Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. mdpi.com They are divided into five subtypes (M1-M5), each with distinct physiological roles, making them important targets for conditions like Alzheimer's disease and schizophrenia. mdpi.comnih.gov M1 receptors are implicated in memory and learning, M2 in regulating cardiac function, and M3 in smooth muscle contraction and glandular secretions. nih.gov While a vast number of compounds have been developed to target these receptors, specific research linking quinoline-4-carboxylate esters to muscarinic receptor modulation is not extensively documented in the available literature. The development of subtype-selective muscarinic agonists and antagonists remains a significant challenge due to the highly conserved nature of the acetylcholine binding site across subtypes. mdpi.com

Antioxidant Activity Research

The capacity of quinoline derivatives to act as antioxidants has been a subject of considerable investigation. Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous diseases. The antioxidant activity of quinoline-4-carboxylic acid derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Studies have shown that the antioxidant potential of these compounds is closely tied to their substitution patterns. For example, research on quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction demonstrated that these derivatives have a better inhibitory effect than the isatin (B1672199) precursor. ui.ac.idui.ac.id Specifically, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited DPPH inhibition percentages of approximately 30.25% and 40.43%, respectively. ui.ac.idui.ac.id This suggests that the presence and nature of an aromatic ring substituent at the C-2 position can enhance the molecule's ability to donate a hydrogen radical and stabilize the resulting quinoline radical through resonance. ui.ac.id

However, findings can vary. One study reported that several tested quinoline-4-carboxylic acid derivatives lacked significant DPPH radical scavenging capacity when compared to the standard antioxidant, ascorbic acid. nih.gov Other research has indicated that the introduction of specific functional groups, such as a hydroxyl (-OH) group on a phenylamino (B1219803) substituent at the C-4 position, can confer noticeable antioxidant potential. mdpi.com A computational study that analyzed thousands of quinoline derivatives predicted that certain substitution patterns could lead to antioxidant efficiencies greater than that of Trolox, a well-known antioxidant standard. nih.gov These studies collectively indicate that while the quinoline-4-carboxylate scaffold is a viable backbone for developing antioxidants, the activity is highly dependent on the specific substituents attached to the ring system.

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 2-methylquinoline-4-carboxylic acid | DPPH Inhibition | 30.25% | ui.ac.idui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Inhibition | 40.43% | ui.ac.idui.ac.id |

| Quinoline-4-carboxylic acid derivatives | DPPH Scavenging | Lacked capacity vs. Ascorbic Acid | nih.gov |

| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH Scavenging | Noticeable potential | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Quinoline-4-carboxylate Esters, with emphasis on the 3-Methylphenethyl moiety

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoline-4-carboxylate esters, SAR analysis focuses on the contributions of the ester group, the substituents on the quinoline ring, and the specific nature of the alcohol moiety, such as the 3-methylphenethyl group.

Impact of the Ester Moiety on Biological Activity and Selectivity

The ester moiety at the C-4 position of the quinoline ring plays a multifaceted role in the pharmacological profile of the molecule. Its impact can vary significantly depending on the biological target.

In some contexts, the free carboxylic acid is essential for activity. For example, in studies of quinoline-4-carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH), conversion of the carboxylic acid to its methyl ester led to an immediate decrease in potency. nih.gov This suggests that the carboxylate group is critical for forming key interactions, such as a salt bridge, within the enzyme's active site. nih.gov

Conversely, the ester can function as a prodrug. A methyl ester derivative, while inactive in an enzymatic assay, may show improved cytotoxicity in cell-based assays. nih.gov This is often attributed to the ester's increased lipophilicity, which enhances cell permeability, followed by intracellular hydrolysis by esterases to release the active carboxylic acid. nih.gov

In other cases, the ester function is an integral part of the active pharmacophore. In a study of sinapic acid phenethyl esters as inhibitors of 5-lipoxygenase (5-LO), the ester linkage was a key structural feature. Bioisosteric replacement of the ester function with a 1,2,4-oxadiazole (B8745197) heterocycle resulted in a compound with equivalent potency, demonstrating that the spatial and electronic properties provided by the ester linkage are crucial for activity at that target. nih.gov

Influence of Substituents on the Phenethyl Group (e.g., Methyl Group Position) on Pharmacological Profiles

The phenethyl group is a common motif in pharmacologically active compounds, and substituents on its phenyl ring can profoundly alter activity, potency, and selectivity. wikipedia.org While direct SAR studies on 3-methylphenethyl quinoline-4-carboxylate are scarce, valuable insights can be drawn from related structures.

A study on sinapic acid phenethyl esters as 5-LO inhibitors provides the most direct parallel. This research systematically explored the effects of substituents on the phenethyl moiety. nih.gov It was found that the position of these substituents was critical. Compounds bearing a methyl, methoxy, or trifluoromethyl group at the meta (3-position) of the phenethyl ring were 1.5 times more potent than the unsubstituted parent compound, sinapic acid phenethyl ester (SAPE), and over 11 times more potent than the reference drug zileuton. nih.gov This directly highlights the pharmacological importance of a methyl group at the 3-position of a phenethyl ester.

| Compound/Substituent on Phenethyl Moiety | IC₅₀ (µM) in PMNL | Potency vs. Zileuton (IC₅₀: 2.31 µM) |

|---|---|---|

| SAPE (Unsubstituted) | 0.30 | ~7.7x more potent |

| 3-Methyl | 0.20 | ~11.5x more potent |

| 3-Methoxy | 0.21 | ~11.0x more potent |

| 3-Trifluoromethyl | 0.20 | ~11.5x more potent |

Role of Substitutions on the Quinoline Ring in Modulating Activity

Substitutions on the quinoline ring itself are a well-established strategy for modulating the biological activity of quinoline-4-carboxylic acid derivatives. SAR studies have identified several key positions on the heterocyclic scaffold where modifications can drastically alter potency and selectivity.

C-2 Position: This position is frequently targeted for modification. For inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C-2 position were found to be necessary for potent activity. nih.gov In studies of antimalarial quinoline-4-carboxamides, a wide array of aromatic and aliphatic amine groups were explored at this position to optimize potency, solubility, and metabolic stability. acs.orgnih.gov

Benzo Ring (C-5 to C-8 Positions): The benzo portion of the quinoline ring offers multiple sites for substitution. Halogenation is a common strategy. In the development of antimalarial quinoline-4-carboxamides, replacing a bromine atom with a fluorine atom at the C-6 or C-7 position was well-tolerated and helped reduce lipophilicity, whereas complete removal of the halogen led to a significant drop in potency. nih.gov

These findings confirm that the quinoline ring is not merely a scaffold but an active participant in molecular recognition, and its substitution pattern is a key factor in determining the therapeutic potential of its derivatives.

Stereochemical Considerations in Esterase Hydrolysis and Receptor Binding

Stereochemistry plays a pivotal role in both the metabolic fate and the target interaction of chiral drugs. For an ester like this compound, which may exist as enantiomers depending on the exact structure, stereochemical factors are critical in two main areas: enzymatic hydrolysis and receptor binding.

Receptor Binding: The interaction between a ligand and its receptor is typically highly stereospecific. In the case of quinoline-based tachykinin receptor antagonists, the biological activity was found to reside in a single enantiomer. Studies explicitly identified the (S)-(+)-isomer of a 2-phenylquinoline-4-carboxamide (B4668241) derivative as the more potent and active form, highlighting the precise three-dimensional arrangement required for optimal receptor engagement.

Esterase Hydrolysis: Ester-containing drugs are often substrates for esterase enzymes, which hydrolyze them into their constituent acid and alcohol. This process can be highly enantioselective. thieme-connect.de Esterases can preferentially hydrolyze one enantiomer of a racemic ester, a process known as kinetic resolution.

Research on the enzymatic hydrolysis of related chiral esters provides clear evidence for this selectivity. One study found that an esterase from E. coli could hydrolyze racemic 1-phenylethyl acetate (B1210297) with exceptional enantioselectivity (E ≥ 200), converting only the (R)-enantiomer to (R)-1-phenylethanol while leaving the (S)-1-phenylethyl acetate largely unreacted. asm.orgresearchgate.net Similarly, studies with lipase (B570770) from Candida rugosa on racemic esters of α-substituted phenylacetic acids showed that both the steric bulk of substituents and the nature of the alcohol portion of the ester influence the rate of hydrolysis and the degree of enantioselectivity. nih.gov An increase in the steric bulk near the chiral center was found to significantly decrease the rate of the enzymatic reaction. nih.gov This demonstrates that the stereochemistry of the alcohol moiety—analogous to the 3-methylphenethyl group—would be a critical factor in determining the rate and selectivity of its in vivo hydrolysis by esterases.

Mechanistic Investigations of Biological Actions (e.g., Inhibition Mechanisms, Receptor Binding Affinities)

The study of quinoline-4-carboxylate derivatives in pharmacological research often involves detailed investigations into their mechanisms of action to understand how they exert their biological effects at a molecular level. These investigations are crucial for drug development, as they help to identify specific molecular targets, elucidate pathways of action, and predict potential therapeutic efficacy and selectivity.

In Vitro Biochemical Assays for Target Engagement

In vitro biochemical assays are fundamental in determining the direct interaction between a compound and its putative biological target. These cell-free assays are designed to measure the binding affinity or inhibitory activity of a compound against an isolated target, such as an enzyme or receptor. For quinoline-4-carboxylate derivatives, which have been investigated for a range of activities including anticancer and antimicrobial effects, these assays are critical first steps. nih.govresearchgate.net

A common approach involves enzyme inhibition assays. For instance, if a series of quinoline-4-carboxylate derivatives are being screened as potential kinase inhibitors for cancer therapy, researchers would perform assays using purified kinase enzymes. These assays would measure the concentration of the compound required to inhibit the enzyme's activity by 50% (the IC₅₀ value).

Table 1: Illustrative Data from In Vitro Kinase Inhibition Assays for Quinoline-4-Carboxamide Derivatives

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| Derivative A | EGFR | 0.22 |

| Derivative B | EGFR | 0.31 |

| Reference Drug | EGFR | 0.18 |

Data is illustrative and based on research on related quinoline-4-carboxamide compounds, not this compound. nih.gov

Receptor binding assays are another key type of in vitro biochemical test. These are used to determine the affinity and selectivity of a compound for a specific receptor. For example, if a quinoline-4-carboxylate derivative is hypothesized to act on a G-protein coupled receptor (GPCR), a radioligand binding assay might be employed. This involves competing the test compound against a known radiolabeled ligand that binds to the receptor. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).

Cellular Assays for Functional Efficacy

Following the identification of target engagement in biochemical assays, cellular assays are conducted to assess the compound's functional efficacy in a more biologically relevant context. These assays use living cells to determine how the compound affects cellular processes and to confirm that the biochemical activity translates into a desired cellular response.

For quinoline-4-carboxylate derivatives being investigated as anticancer agents, a variety of cellular assays are employed. nih.govnih.gov A primary assay is the cell viability or cytotoxicity assay, which measures the ability of the compound to kill cancer cells or inhibit their proliferation. Common methods include the MTT or MTS assays, which measure metabolic activity as an indicator of cell viability.

Table 2: Example of Cellular Assay Data for Antiproliferative Activity of Quinoline-4-Carboxamide Derivatives against a Breast Cancer Cell Line (MCF-7)

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative X | 3.39 |

| Derivative Y | 5.94 |

| Derivative Z | 2.71 |

| Reference Drug | 6.18 |

This data is representative of studies on related quinoline-4-carboxamide compounds and not specific to this compound. nih.gov

Further mechanistic cellular assays can be used to explore the specific pathways affected by the compound. For example, if a compound is found to be cytotoxic, researchers might perform cell cycle analysis by flow cytometry to determine if the compound causes arrest at a particular phase of the cell cycle. Apoptosis assays, such as those using annexin (B1180172) V staining, can determine if the compound induces programmed cell death.

In the context of antimalarial research, cellular assays would involve testing the compounds against cultures of the Plasmodium falciparum parasite to determine their potency in inhibiting parasite growth. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for Quinoline 4 Carboxylate Esters

Rational Design and Synthesis of Novel Quinoline-4-carboxylate (B1235159) Esters with Improved Efficacy and Selectivity

The rational design of new quinoline-4-carboxylate esters is a key strategy for improving their therapeutic potential. This approach relies on a deep understanding of the structure-activity relationships (SAR) that govern how these molecules interact with their biological targets. nih.gov A primary goal is to modify the quinoline (B57606) scaffold to enhance efficacy and selectivity while minimizing off-target effects.

Structure-guided design is a powerful methodology in this field. For instance, in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in pyrimidine (B1678525) biosynthesis, researchers have used high-resolution co-crystal structures to guide the design of new quinoline-based analogues. nih.gov By identifying key interactions, such as the salt bridge formed by the carboxylate group with arginine residues (e.g., R136) and hydrogen bonds with other residues like Q47 in the DHODH binding pocket, new compounds can be designed to optimize these connections. nih.gov Strategic modifications, such as introducing hydrogen-bond accepting groups, have led to the discovery of highly potent analogues. nih.gov

The synthesis of these rationally designed compounds often employs classic and modern organic chemistry reactions. The Pfitzinger condensation and the Doebner reaction are conventional methods for constructing the quinoline-4-carboxylic acid core. nih.govnih.gov

Common Synthetic Reactions for Quinoline-4-Carboxylic Acid Core:

| Reaction Name | Reactants | Conditions | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl compound | Base (e.g., KOH), EtOH/H₂O, Reflux | nih.gov |

| Doebner Reaction | Aniline (B41778), Aldehyde, Pyruvic acid | Refluxing solvent (e.g., acetic acid) | nih.govnih.gov |

| Gould-Jacobs Reaction | Aniline, Ethyl ethoxymethylene malonate | Heat, followed by cyclization | arabjchem.org |

Modern synthetic strategies often involve multi-component reactions and the use of catalysts to improve yields and expand the diversity of accessible structures. nih.govresearchgate.net For example, to overcome the limitations of commercially available starting materials, Suzuki coupling reactions can be employed on suitable precursors to introduce a wider range of substituents onto the quinoline ring system. nih.gov The final esterification step to produce the target quinoline-4-carboxylate esters can then be performed. However, steric hindrance, such as a methyl group at the C3 position, can complicate this step, sometimes requiring harsher reaction conditions. nih.gov

Advanced Computational Approaches for Predictive Modeling and De Novo Drug Design in this Compound Class

Computational chemistry has become an indispensable tool in the development of quinoline-4-carboxylate esters, enabling researchers to predict molecular interactions and design novel drug candidates from the ground up (de novo design). These methods save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand (the quinoline derivative) within the active site of a target protein. jneonatalsurg.com For example, in the design of novel inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key antimalarial target, docking studies have been used to evaluate how different quinoline derivatives fit into the enzyme's binding pocket and to identify key molecular interactions. jneonatalsurg.com

Pharmacophore mapping is another critical tool. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. jneonatalsurg.com This "pharmacophore model" can then be used as a virtual screen to search large compound libraries for new molecules that fit the model or to guide the design of entirely new structures. researchgate.net

More advanced techniques like Comparative Molecular Field Analysis (CoMFA) provide 3D quantitative structure-activity relationship (3D-QSAR) models. acs.org CoMFA models can correlate the 3D steric and electrostatic properties of a series of compounds with their biological activity, offering detailed insights into which molecular regions are critical for potency and providing a predictive model for the affinity of newly designed compounds. acs.org

Key Computational Techniques in Quinoline Drug Design:

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding | Evaluate binding affinity and key interactions | nih.govjneonatalsurg.com |

| Pharmacophore Mapping | Identifies essential 3D features | Virtual screening and de novo design | jneonatalsurg.comresearchgate.net |

| Density Functional Theory (DFT) | Optimizes molecular geometry | Calculate electronic properties of designed compounds | jneonatalsurg.com |

| ADMET Prediction | Forecasts pharmacokinetic properties | Assess drug-likeness (Absorption, Distribution, Metabolism, Excretion, Toxicity) | jneonatalsurg.comnih.gov |

Exploration of Polypharmacology and Multi-Target Directed Ligands within Quinoline-4-carboxylate Frameworks

Polypharmacology is the concept that a single drug molecule can interact with multiple biological targets. While this can sometimes lead to unwanted side effects, it can also be intentionally exploited to create more effective therapies, particularly for complex diseases like cancer or neurodegenerative disorders. The quinoline scaffold is well-suited for the design of multi-target-directed ligands (MTDLs) due to its versatile structure, which can be functionalized to interact with different binding sites. nih.govnih.gov

The quinoline framework is a "privileged structure," meaning it is capable of binding to a variety of biological targets. nih.gov Quinoline derivatives have been shown to inhibit a wide range of enzymes, including various protein kinases, histone acetyltransferases (HATs), and topoisomerases. nih.govresearchgate.net For instance, certain 4-anilinoquinolines act as tyrosine kinase inhibitors, a crucial class of anticancer agents. nih.gov

Future research aims to rationally design single quinoline-4-carboxylate molecules that can modulate several disease-relevant targets simultaneously. For example, in Alzheimer's disease, a hybrid molecule combining a quinoline structure with another pharmacophore could be designed to inhibit both cholinesterase (a symptomatic target) and beta-secretase (a disease-modifying target), or to chelate metal ions that contribute to amyloid plaque aggregation. nih.gov This approach holds promise for developing more holistic and effective treatments for multifactorial diseases.

Development of Analytical Methodologies for Detection and Quantification in Complex Biological Matrices for Research Purposes

The translation of promising quinoline-4-carboxylate esters from the laboratory to preclinical studies requires the development of sensitive and reliable analytical methods. These methods are essential for determining the concentration of the compounds and their metabolites in complex biological matrices like blood, plasma, and tissues. This information is critical for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the gold standard for the quantification of small molecules in biological samples. nih.gov The development of an LC-MS/MS method involves several key steps:

Sample Preparation: Extracting the target compound from the biological matrix and removing interfering substances. This often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Optimizing the HPLC conditions (e.g., column type, mobile phase composition, gradient) to achieve a clean separation of the analyte from other components in the sample.

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters for high sensitivity and selectivity, typically using multiple reaction monitoring (MRM) for quantification.

Method Validation: Rigorously testing the method for accuracy, precision, linearity, and stability according to regulatory guidelines to ensure the data is reliable.

These analytical methods are crucial for understanding a compound's behavior in vivo and for establishing a clear link between its concentration in the body and its pharmacological effect. nih.gov The data generated supports the selection of lead candidates for further development.

Q & A

Basic Research: Synthetic Routes and Optimization

Q: What are the standard synthetic routes for preparing 3-methylphenethyl quinoline-4-carboxylate, and what critical parameters influence yield? A: The synthesis typically involves multi-step organic reactions, such as cyclization of precursors like methyl 2-nitrophenylacetic acid with formaldehyde under controlled conditions (e.g., potassium carbonate in toluene). Key parameters include:

- Temperature: Optimal ranges (e.g., 353–363 K) prevent side reactions .

- Catalysts: Use of tetrabutylammonium iodide enhances cyclization efficiency .

- Purification: Recrystallization or chromatography ensures high-purity products .

Yield optimization requires balancing stoichiometry and reaction time. For example, extending reaction duration beyond 8 hours may degrade intermediates .

Advanced Research: Substituent Effects on Bioactivity

Q: How do structural modifications at the 3-methylphenethyl or quinoline-4-carboxylate positions alter interactions with biological targets? A: Modifications to the quinoline core or substituents directly impact bioactivity through steric and electronic effects:

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance binding to hydrophobic enzyme pockets, as seen in trifluoromethyl-substituted analogues .

- Methoxy Groups: Improve solubility but may reduce receptor affinity due to steric hindrance .

- Chlorophenyl Substituents: Increase antimicrobial activity by disrupting bacterial membrane integrity .

Table 1: Substituent Effects on Biological Activity

| Position | Substituent | Bioactivity Impact | Reference |

|---|---|---|---|

| C-2 | -CF₃ | ↑ Enzyme inhibition | |

| C-6 | -Cl | ↑ Antimicrobial | |

| C-8 | -OCH₃ | ↓ Cytotoxicity |

Basic Research: Characterization Techniques

Q: What spectroscopic and crystallographic methods are most effective for characterizing quinoline derivatives? A:

- X-ray Crystallography: Resolves molecular geometry, e.g., dihedral angles between quinoline and phenyl rings (14.7° in 4-chlorophenyl derivatives) .

- NMR Spectroscopy: Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry: Confirms molecular weight (e.g., [M+H]+ at m/z 316.78 for chlorophenyl derivatives) .

Advanced Research: Data Contradiction Resolution

Q: How can researchers resolve discrepancies in reported biological activity data for quinoline derivatives? A: Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Purity Validation: HPLC with >95% purity thresholds minimizes off-target effects .

- Comparative SAR Analysis: Cross-reference data from structurally similar compounds (e.g., ethyl 4-(methylamino) derivatives) to identify trends .

Advanced Research: Reaction Mechanism Elucidation

Q: What experimental approaches are used to study the reaction mechanisms of quinoline carboxylate derivatives? A:

- Kinetic Isotope Effects (KIE): Determine rate-limiting steps in cyclization reactions .

- DFT Calculations: Model transition states for substituent introduction (e.g., trifluoromethyl group activation barriers) .

- In Situ Monitoring: Raman spectroscopy tracks intermediate formation during synthesis .

Basic Research: Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this compound? A:

- Temperature: Store at 2–8°C in amber vials to avoid photodegradation .

- Humidity Control: Use desiccants to prevent hydrolysis of the ester group .

- Container Material: Glass (not plastic) minimizes adsorption .

Advanced Research: Biological Target Identification

Q: How can researchers identify biological targets for quinoline derivatives with unknown mechanisms? A:

- Proteomics: Use affinity chromatography with immobilized quinoline probes to isolate binding proteins .

- Molecular Docking: Screen against enzyme libraries (e.g., cytochrome P450) to predict interactions .

- CRISPR Screening: Genome-wide knockout assays highlight pathways affected by the compound .

Basic Research: Toxicity Profiling

Q: What in vitro models are suitable for preliminary toxicity screening of quinoline derivatives? A:

- Hepatotoxicity: Primary human hepatocytes or HepaRG cells assess metabolic stability .

- Genotoxicity: Ames test with Salmonella strains detects mutagenic potential .

- Cardiotoxicity: hERG channel inhibition assays predict arrhythmia risks .

Advanced Research: Scaling Synthesis for Preclinical Studies

Q: What challenges arise when scaling up quinoline derivative synthesis, and how are they addressed? A:

- Heat Management: Continuous flow reactors improve temperature control versus batch systems .

- Byproduct Formation: Optimize catalyst loading (e.g., 0.5–1.0 mol% Pd for cross-coupling) .

- Yield Drop: Implement inline purification (e.g., simulated moving bed chromatography) .

Advanced Research: Multi-Target Drug Design

Q: How can quinoline derivatives be engineered to target multiple disease pathways simultaneously? A:

- Hybrid Molecules: Conjugate quinoline cores with known pharmacophores (e.g., chalcones for dual antimicrobial/anti-inflammatory effects) .

- Prodrug Strategies: Introduce hydrolyzable groups (e.g., ethyl esters) for tissue-specific activation .

- Polypharmacology Screening: Use machine learning to predict off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.